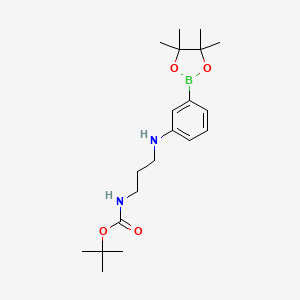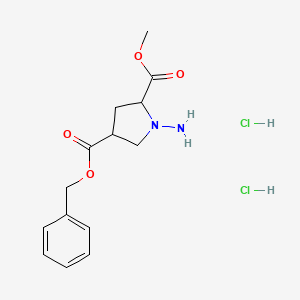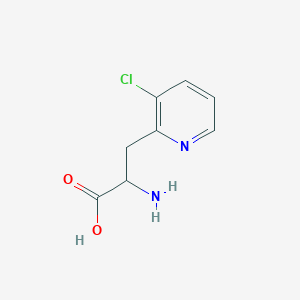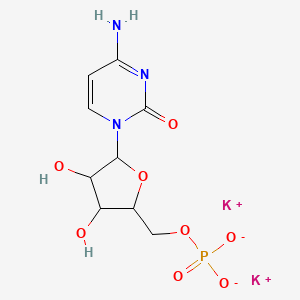![molecular formula C32H36F6N12O4S4Zn B12278234 Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- is a complex organometallic compound It is characterized by the presence of zinc coordinated with a trifluoromethyl group and a methanesulfonamidato ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- typically involves the reaction of zinc salts with the corresponding ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include methanol and dichloromethane, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The compound is then stored under inert conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxides and other by-products.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The trifluoromethyl and methanesulfonamidato groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of organometallic derivatives.
Applications De Recherche Scientifique
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying zinc-dependent biological processes.
Medicine: Explored for its therapeutic potential in treating diseases related to zinc deficiency and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, including coatings and electronic components.
Mécanisme D'action
The mechanism by which Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to zinc-dependent enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc(II) Bis(trifluoromethanesulfonyl)imide
- Bis(1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methylsulfonamido)zinc
Uniqueness
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- stands out due to its complex structure and the presence of both trifluoromethyl and methanesulfonamidato groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C32H36F6N12O4S4Zn |
|---|---|
Poids moléculaire |
960.3 g/mol |
Nom IUPAC |
zinc;[1-(2-methylpropyl)-6-(1,3,4-thiadiazol-2-yldiazenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C16H18F3N6O2S2.Zn/c2*1-9(2)5-12-11-7-14(25-29(26,27)16(17,18)19)13(6-10(11)3-4-20-12)22-24-15-23-21-8-28-15;/h2*6-9,12,20H,3-5H2,1-2H3;/q2*-1;+2 |
Clé InChI |
YEQLPLKLCLPLLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

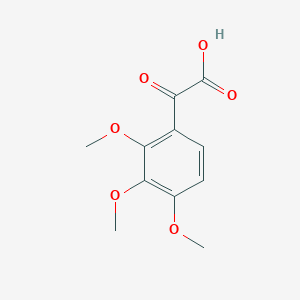
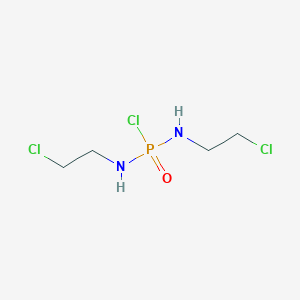
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)


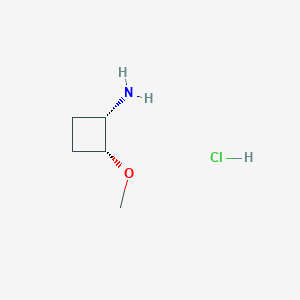
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)
